molecular formula C10H20O B3052739 2,5-Dipropyltetrahydrofuran CAS No. 4457-62-9

2,5-Dipropyltetrahydrofuran

Cat. No.: B3052739
CAS No.: 4457-62-9
M. Wt: 156.26 g/mol
InChI Key: DJLOLYHMQTXRPV-UHFFFAOYSA-N
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Description

2,5-Dipropyltetrahydrofuran is an organic compound with the molecular formula C10H20O. It belongs to the class of tetrahydrofurans, which are saturated heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dipropyltetrahydrofuran can be achieved through several methods. One common approach involves the cyclization of 1,6-dibromohexane with sodium ethoxide, followed by hydrogenation. Another method includes the use of palladium-catalyzed cycloisomerization of conjugated allenones .

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrogenation of 1-furan-2-yl-hexan-3-ol in the presence of a platinum catalyst at elevated temperatures. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dipropyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dipropyltetrahydrofuran involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and interaction of reactants, thereby enhancing the efficiency of chemical reactions. Its unique chemical properties allow it to participate in various reaction mechanisms, including hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyltetrahydrofuran
  • 2,5-Diethyltetrahydrofuran
  • 2,5-Dibutyltetrahydrofuran

Uniqueness

Compared to similar compounds, 2,5-Dipropyltetrahydrofuran exhibits unique properties due to the presence of propyl groups. These groups enhance its solubility and reactivity, making it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2,5-dipropyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-5-9-7-8-10(11-9)6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLOLYHMQTXRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(O1)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340550
Record name 2,5-Dipropyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4457-62-9
Record name 2,5-Dipropyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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